N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide
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Overview
Description
Compounds incorporating 1,3,4-thiadiazole moieties and chromane structures are of significant interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. These compounds are synthesized through various chemical reactions and exhibit distinct physical and chemical properties.
Synthesis Analysis
The synthesis of compounds with 1,3,4-thiadiazole moieties often involves cyclization reactions and interactions with different functional groups. For example, a straightforward synthesis method for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for novel heterocyclic compounds, has been reported, highlighting efficient synthetic methodologies and the potential for creating new compounds with insecticidal activity (Mohamed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-thiadiazole and chromane units is characterized using various spectroscopic techniques, including IR, 1H, and 13C NMR. These methods provide insights into the compounds' structural features and the nature of their molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their properties and reactivity (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Compounds incorporating 1,3,4-thiadiazole moieties participate in various chemical reactions, which can alter their properties and applications. For instance, reactions with bases or nucleophiles can lead to new derivatives with potential biological activity. Understanding these reactions is essential for developing new compounds and exploring their applications (Remizov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are critical for their practical applications and for determining the conditions under which they can be used or stored.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and the ability to undergo specific reactions, are determined by the functional groups present in the molecules. For compounds containing 1,3,4-thiadiazole and chromane structures, these properties might include the ability to act as ligands in coordination complexes, participate in hydrogen bonding, and undergo electrophilic and nucleophilic substitutions (Yu et al., 2022).
properties
IUPAC Name |
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-17-18-14(21-10)6-7-16-15(19)12-8-11-4-2-3-5-13(11)20-9-12/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDLMRBAHZDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCNC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide |
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